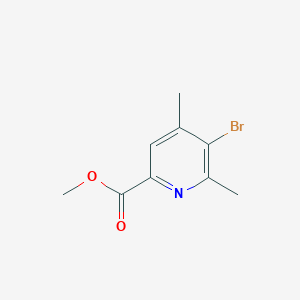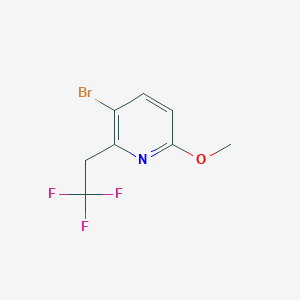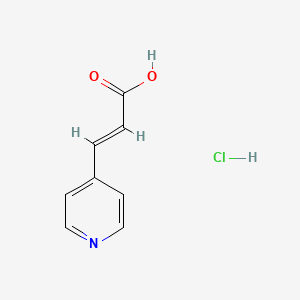
1-(Thiophen-3-ylmethyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-3-ylmethyl)azetidine is a heterocyclic compound that features a four-membered azetidine ring with a thiophen-3-ylmethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-3-ylmethyl)azetidine typically involves the reaction of azetidine with thiophen-3-ylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where azetidine acts as a nucleophile, attacking the electrophilic carbon in the thiophen-3-ylmethyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of azetidine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the compound. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Thiophen-3-ylmethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidine ring can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine nitrogen, with reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Azetidine amines.
Substitution: N-substituted azetidines
Applications De Recherche Scientifique
1-(Thiophen-3-ylmethyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 1-(Thiophen-3-ylmethyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and the thiophene’s electron-rich nature contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .
Comparaison Avec Des Composés Similaires
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and stability.
Thiophene derivatives: Compounds with thiophene rings substituted with various functional groups
Uniqueness: 1-(Thiophen-3-ylmethyl)azetidine is unique due to its four-membered azetidine ring, which balances ring strain and stability, making it more reactive than pyrrolidines but more stable than aziridines. The presence of the thiophene ring enhances its electronic properties and potential for diverse chemical transformations .
Propriétés
Formule moléculaire |
C8H11NS |
|---|---|
Poids moléculaire |
153.25 g/mol |
Nom IUPAC |
1-(thiophen-3-ylmethyl)azetidine |
InChI |
InChI=1S/C8H11NS/c1-3-9(4-1)6-8-2-5-10-7-8/h2,5,7H,1,3-4,6H2 |
Clé InChI |
ZVDNBMYMMPXSFX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662360.png)






![Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662420.png)



![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)
![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)

